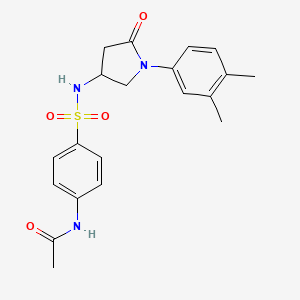
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in maintaining energy homeostasis in the body. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
作用機序
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that allosterically activate the enzyme. Activated AMPK then phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects in various cell types and tissues. In skeletal muscle cells and adipocytes, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide increases glucose uptake and insulin sensitivity. In cancer cells, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide inhibits cell proliferation and induces apoptosis. In neuronal cells, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide improves cognitive function and reduces neuroinflammation.
実験室実験の利点と制限
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages as a research tool, including its specificity for AMPK activation, its ability to activate AMPK in the absence of AMP, and its ability to activate all isoforms of AMPK. However, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide also has some limitations, including its potential off-target effects and its ability to activate other kinases at high concentrations.
将来の方向性
There are several potential future directions for research on 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. Another area of interest is the development of more potent and selective AMPK activators based on the structure of 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. Additionally, further research is needed to elucidate the downstream targets of AMPK activation by 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide and its potential off-target effects.
合成法
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep process involving the condensation of 2-ethylbenzylamine with ethyl 2-cyanoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and subsequent cyclization to form the pyrazole ring. The carboxamide group is then introduced via reaction with chloroacetyl chloride.
科学的研究の応用
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied in various preclinical models, and its potential therapeutic applications have been investigated in several diseases. In diabetes, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. In cancer, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
5-amino-N-(2-ethylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-9-6-4-5-7-10(9)15-13(18)11-8-12(14)17(2)16-11/h4-8H,3,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMZWCISSYPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

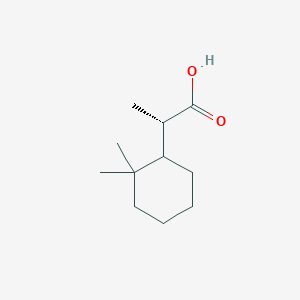

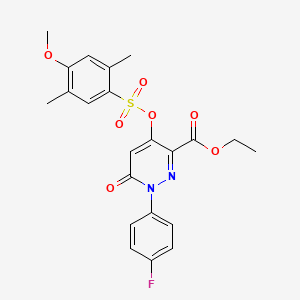
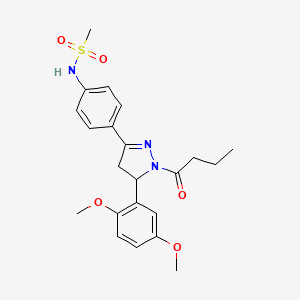

![1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2907649.png)
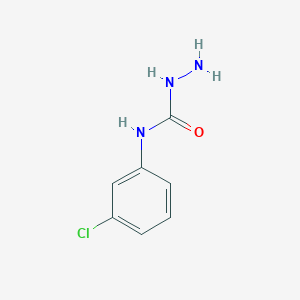
![4-[3-(2-Ethylphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2907652.png)

![3-[(2-Chlorophenyl)amino]butanenitrile](/img/structure/B2907654.png)
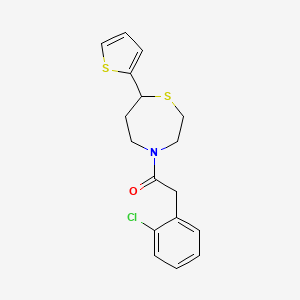

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2907657.png)
